molecular formula C6H11NO2 B2954679 Methyl (2S)-2-amino-2-cyclopropylacetate CAS No. 693213-58-0

Methyl (2S)-2-amino-2-cyclopropylacetate

Cat. No.: B2954679
CAS No.: 693213-58-0
M. Wt: 129.159
InChI Key: NZIFONPEUDXXJV-YFKPBYRVSA-N
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Description

Methyl (2S)-2-amino-2-cyclopropylacetate is an organic compound with a unique structure featuring a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-2-amino-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to maximize output and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-cyclopropylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

Methyl (2S)-2-amino-2-cyclopropylacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl (2S)-2-amino-2-cyclopropylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-2-cyclopropylpropanoate
  • Methyl (2S)-2-amino-2-cyclopropylbutanoate
  • Methyl (2S)-2-amino-2-cyclopropylpentanoate

Uniqueness

Methyl (2S)-2-amino-2-cyclopropylacetate is unique due to its specific cyclopropyl ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications.

Properties

IUPAC Name

methyl (2S)-2-amino-2-cyclopropylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIFONPEUDXXJV-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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